molecular formula C8H13Cl2NO B14495289 2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride CAS No. 65541-11-9

2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride

Cat. No.: B14495289
CAS No.: 65541-11-9
M. Wt: 210.10 g/mol
InChI Key: VVFAATXDNULMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-1-azabicyclo[222]octan-3-one;hydrochloride is a bicyclic compound that features a chloromethyl group attached to a nitrogen-containing azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride typically involves the reaction of 1-azabicyclo[2.2.2]octan-3-one with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the chloromethylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other functional groups.

    Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming new ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bicyclic structure may also facilitate binding to specific receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.

    2-Oxabicyclo[2.2.2]octan-3-one: Another bicyclic compound with an oxygen atom in the ring structure.

Uniqueness

2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for covalent interactions with biological targets. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents.

Properties

CAS No.

65541-11-9

Molecular Formula

C8H13Cl2NO

Molecular Weight

210.10 g/mol

IUPAC Name

2-(chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride

InChI

InChI=1S/C8H12ClNO.ClH/c9-5-7-8(11)6-1-3-10(7)4-2-6;/h6-7H,1-5H2;1H

InChI Key

VVFAATXDNULMBP-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(=O)C2CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.